3,6-Dimethoxy-2-methylbenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethoxy-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-7(13-2)4-5-8(14-3)9(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDLTVNSBUNBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,6 Dimethoxy 2 Methylbenzoic Acid
Chemical Synthesis Routes and Strategies
The creation of highly substituted arenes is a cornerstone of modern chemistry, with applications ranging from materials science to pharmaceuticals. nih.gov The primary challenge lies in overcoming the inherent reactivity patterns of the aromatic ring to install methyl and methoxy (B1213986) groups, along with a carboxylic acid, in the specific 1, 2, 3, and 6 positions. Chemists employ a variety of strategic approaches to achieve this, often involving multi-step sequences that build the molecule piece by piece.
Regioselective Functionalization Approaches for Aromatic Ring Substitution
Achieving the desired substitution pattern on 3,6-dimethoxy-2-methylbenzoic acid hinges on regioselective reactions. These methods allow chemists to dictate where on the aromatic ring a chemical transformation occurs. fiveable.me For a molecule with four different substituents, controlling this placement is paramount to avoiding the formation of undesired isomers and ensuring a high yield of the final product. bohrium.comnih.gov
In complex organic syntheses, it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with subsequent reactions. bham.ac.uk This is achieved using protecting groups, which are molecules that reversibly attach to a functional group, rendering it inert. organic-chemistry.org
An advanced and powerful approach is the use of orthogonal protecting groups. This strategy involves using multiple, different types of protecting groups within the same molecule that can be removed under distinct and non-interfering conditions. fiveable.mewikipedia.org For instance, one group might be removed with acid, while another is removed with a base or through hydrogenolysis. organic-chemistry.orgwikipedia.org This allows for the sequential unmasking and reaction of specific sites within a molecule, providing precise control over the synthetic pathway. fiveable.me
While a direct, commonly cited synthesis of this compound using this specific strategy is not prevalent, the principle is fundamental in the synthesis of many complex substituted aromatics. bham.ac.uknumberanalytics.com For example, in a hypothetical synthesis of a related compound, one could use two different hydroxyl protecting groups on a dihydroxy-toluene precursor. One protecting group could be removed to allow for methylation to a methoxy group, while the second protecting group remains intact. Subsequently, the second group could be removed under different conditions to allow for another reaction at that site. This level of control is crucial for building intricate molecular architectures. fiveable.menumberanalytics.com
Table 1: Examples of Orthogonal Protecting Group Pairs
| Protecting Group 1 | Removal Condition | Protecting Group 2 | Removal Condition |
|---|---|---|---|
| Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) wikipedia.org | Boc (tert-Butoxycarbonyl) | Acid (e.g., Trifluoroacetic Acid) organic-chemistry.org |
| Benzyl ether | Hydrogenolysis numberanalytics.com | Silyl ether (e.g., TBDMS) | Fluoride source (e.g., TBAF) numberanalytics.com |
This table illustrates common pairs of protecting groups that can be removed independently, showcasing the principle of orthogonality.
A highly effective and widely used strategy for regioselective synthesis is Directed ortho-Metalation (DoM). organic-chemistry.orgacs.org This technique utilizes an existing functional group on the aromatic ring, known as a Directed Metalation Group (DMG), to direct a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium, to deprotonate a specific adjacent (ortho) carbon. bohrium.comorganic-chemistry.org This creates a new organometallic species at a predictable location, which can then react with various electrophiles to introduce a new substituent. rsc.org
In the context of synthesizing this compound, a common and logical starting material is 2,5-dimethoxytoluene. The methoxy groups are powerful DMGs. The methoxy group at the C1 position directs the lithiation to the C6 position. This site-specific metalation is a critical step, as it prepares the exact carbon atom for the subsequent introduction of the carboxyl group. bohrium.com Research has shown that treating 2-methoxybenzoic acid with s-BuLi/TMEDA at -78°C results in deprotonation exclusively at the position ortho to the carboxylate. nih.govorganic-chemistry.orgacs.org This highlights the power of directing groups to control the site of reaction, which is a more efficient alternative to classical electrophilic substitution methods that often suffer from poor regioselectivity and low yields. bohrium.com
Carboxylation Reactions for Benzoic Acid Moiety Introduction
Once the aromatic ring is appropriately functionalized, the final key step is the introduction of the carboxylic acid group (-COOH) to form the benzoic acid derivative.
One of the most reliable and common methods for forming a benzoic acid is the carboxylation of an aryl organometallic intermediate. numberanalytics.comresearchgate.net This process directly follows the directed metalation described previously. The aryllithium species generated from the directed metalation of 2,5-dimethoxytoluene is a powerful nucleophile. youtube.com This intermediate is then treated with an electrophile, in this case, solid carbon dioxide (dry ice). tamu.eduacs.org
The nucleophilic carbon of the aryllithium attacks the electrophilic carbon of CO2, forming a new carbon-carbon bond and creating a lithium carboxylate salt. youtube.comjove.com In a subsequent step, the reaction mixture is treated with an aqueous acid (acidification) to protonate the carboxylate salt, yielding the final this compound product. tamu.edujove.com This method is highly effective for converting various organic halides and metalated arenes into their corresponding carboxylic acids with one additional carbon atom. jove.com
Table 2: Synthetic Pathway via Directed Metalation and Carboxylation
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Directed Metalation | 2,5-Dimethoxytoluene | 1. s-BuLi, TMEDA2. THF, -78°C | 6-Lithio-1,4-dimethoxy-2-methylbenzene |
| 2. Carboxylation | 6-Lithio-1,4-dimethoxy-2-methylbenzene | 1. CO₂ (solid) | Lithium 3,6-dimethoxy-2-methylbenzoate |
This table outlines the primary synthetic route, showcasing the key reagents and transformations.
An alternative strategy for introducing a carboxylic acid group is through the oxidation of an alkyl group, typically a methyl group, already attached to the aromatic ring. ncert.nic.in Strong oxidizing agents, most commonly potassium permanganate (KMnO₄) or chromic acid, are used for this transformation. masterorganicchemistry.comlibretexts.org When an alkylbenzene is treated with hot, alkaline potassium permanganate followed by acidification, the entire alkyl side chain is oxidized down to a carboxylic acid group, regardless of its length. ncert.nic.inyoutube.com
For this reaction to be successful, the carbon atom attached directly to the aromatic ring (the benzylic carbon) must have at least one hydrogen atom. masterorganicchemistry.comlibretexts.org If no benzylic hydrogens are present (e.g., a tert-butyl group), the reaction does not occur. libretexts.org
While this is a powerful general method, its application to the synthesis of this compound is less direct than the DoM approach. It would require a starting material like 1,4-dimethoxy-2,3-dimethylbenzene. The challenge would then be to selectively oxidize only one of the two methyl groups, which is difficult to control and would likely lead to a mixture of products. Therefore, for this specific target molecule, the oxidation of a methyl group is a less favorable route compared to the precision offered by directed metalation and subsequent carboxylation.
Multi-step Synthetic Sequences for this compound
The synthesis of a complex molecule like this compound from simple starting materials invariably requires a multi-step approach. The design of such a sequence must consider the directing effects of substituents and the compatibility of functional groups in each step. youtube.comlumenlearning.com
The selection of an appropriate starting material is critical for an efficient synthesis. Precursors that already contain the methyl group and a hydroxyl or methoxy group at the correct positions are highly desirable. A common and logical precursor is 2-hydroxy-6-methylbenzoic acid (also known as 6-methylsalicylic acid). caymanchem.com This compound provides the core structure of benzoic acid with the methyl group at position 2 and a hydroxyl group at position 6. Subsequent steps would involve the introduction of a second hydroxyl or methoxy group at position 3, followed by methylation of any remaining hydroxyl groups.
Patented syntheses of related compounds provide insight into potential pathways. For example, the synthesis of 2-methoxy-6-methylbenzoic acid has been reported starting from 2-methyl-6-nitrobenzoic acid. google.com This route involves reduction of the nitro group to an amine, diazotization followed by hydrolysis to introduce a hydroxyl group, and finally methylation. google.com Similarly, 2-methyl-3-methoxy benzoic acid can be prepared from 3-nitro-2-methylbenzoic acid. google.com These examples highlight a common strategy: using a nitro group as a precursor to a hydroxyl group, which can then be methylated.
Table 2: Potential Precursors for Substituted Benzoic Acid Synthesis
| Precursor | Potential Target | Key Transformation Steps |
|---|---|---|
| 2-Hydroxy-6-methylbenzoic acid caymanchem.com | This compound | Hydroxylation/Methoxylation at C3, O-Methylation |
| 2-Methyl-6-nitrobenzoic acid google.com | 2-Methoxy-6-methylbenzoic acid | Reduction (NO₂ → NH₂), Diazotization (NH₂ → N₂⁺), Hydrolysis (N₂⁺ → OH), O-Methylation |
| 3-Nitro-2-methylbenzoic acid google.com | 2-Methyl-3-methoxybenzoic acid | Reduction, Diazotization, Methoxylation |
| 2,6-Dichlorotoluene google.com | 2-Methyl-3-methoxybenzoic acid | Methoxylation, Grignard formation, Carboxylation with CO₂ |
This table outlines plausible starting materials and the key chemical transformations required to synthesize various substituted benzoic acids, illustrating common synthetic strategies.
Optimizing reaction parameters is essential for maximizing product yield and purity while minimizing side reactions. In multi-step syntheses, the conditions for each step must be carefully controlled. youtube.com For methylation reactions using dimethyl sulfate, factors such as temperature, reaction time, and the stoichiometry of reactants are critical. A patent for a related synthesis specifies a methylation temperature of 30-45°C for 1-2 hours. google.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. indianchemicalsociety.com These principles include preventing waste, maximizing atom economy, using safer chemicals and solvents, increasing energy efficiency, and using renewable feedstocks. wjpmr.com
In the synthesis of substituted benzoic acids, these principles can be applied in several ways. One key area is the replacement of hazardous reagents. For example, the highly toxic and explosive diazomethane can be substituted with safer alternatives like trimethylsilyldiazomethane or by developing catalytic methylation processes. wikipedia.orgchemeurope.com The use of enzymes, such as methyltransferases, represents a biocatalytic approach that offers high selectivity under mild, aqueous conditions, aligning perfectly with green chemistry goals. nih.gov
Another focus is the use of greener solvents, such as water, or conducting reactions in solvent-free conditions. indianchemicalsociety.combrazilianjournals.com.br For instance, certain benzoylation reactions can be performed effectively in an aqueous environment. brazilianjournals.com.br Furthermore, developing continuous flow processes for synthesis can enhance safety, particularly for reactions involving hazardous materials or high pressures, and improve energy efficiency compared to traditional batch processing. wipo.int The industrial synthesis of benzoic acid derivatives increasingly incorporates green considerations, such as using oxygen as a clean oxidant and designing processes that minimize waste streams. wipo.int
Biosynthetic Pathways and Natural Occurrence
While this compound has not been widely reported as a common natural product, its structure suggests a plausible origin from microbial secondary metabolism, particularly through polyketide or shikimate pathways.
Investigation of Natural Sources Exhibiting Related Aromatic Polyketides or Benzoic Acid Derivatives
The investigation into the natural occurrence of this compound logically begins with organisms known to produce structurally similar compounds. Fungi, especially from the genera Aspergillus, Penicillium, and Trichoderma, as well as actinomycete bacteria, are prolific sources of a diverse array of aromatic polyketides and substituted benzoic acid derivatives. nih.govmdpi.comnih.gov
For example, Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid), a classic polyketide, is produced by various fungi and lichens. mdpi.com Its biosynthesis is a foundational pathway for many more complex aromatic compounds. Other related metabolites, such as 6-methylsalicylic acid, are also known fungal products. mdpi.com The presence of methoxy groups in the target molecule points towards organisms with active O-methyltransferase enzymes, which are common in fungal metabolic pathways. Fungi isolated from unique environments, such as marine or mangrove ecosystems, are often a source of novel secondary metabolites, including various anthraquinones and other polyketide-derived aromatic compounds. encyclopedia.pub
The Piperaceae plant family is another source known for producing a variety of benzoic acid derivatives, some with antifungal properties. nih.gov While the specific compound of interest has not been isolated from these sources, the chemical diversity within these biological families makes them prime candidates for investigation.
Table 1: Examples of Natural Sources of Related Benzoic Acid Derivatives
| Compound Name | Natural Source(s) | Reference(s) |
| Orsellinic acid | Penicillium spp., Aspergillus spp., Lichens | mdpi.com |
| 6-Methylsalicylic acid | Penicillium spp., Phyllosticta spp. | mdpi.com |
| 2-Hydroxy-3-methoxybenzoic acid | Colchicum decaisnei (crocus), Betula pendula (birch) | mdpi.com |
| Vanillic acid | Lentinula edodes (Shiitake mushroom), various plants | mdpi.com |
| Atraric acid | Aspergillus fumigatus (non-lichen fungus) | nih.gov |
| 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid | Curvularia sp. | nih.gov |
Enzymatic Biotransformations Leading to Substituted Benzoic Acids
The biosynthesis of a substituted benzoic acid like this compound in nature would heavily rely on specific enzymatic transformations. The core structure likely originates from a polyketide pathway, which assembles a poly-β-keto chain that is then cyclized and aromatized. Subsequent tailoring reactions, catalyzed by enzymes such as hydroxylases, oxidoreductases, and methyltransferases, would create the final structure.
Key enzymatic steps would include:
Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring by monooxygenases.
Methylation: O-methylation of the hydroxyl groups, transferring a methyl group from a donor like S-adenosyl methionine (SAM). Carboxyl methyltransferases (CMTs) that can methylate carboxylic acids are also known. nih.gov An O-methyltransferase from Aspergillus fumigatus, FtpM, has been shown to methylate various aromatic carboxylic acids. nih.gov
Oxidation/Reduction: Various redox enzymes modify the ring and its substituents.
Microorganisms are well-known for their ability to perform biotransformations on aromatic compounds. For instance, fungi like Cunninghamella elegans can reduce substituted benzoic acids to their corresponding benzyl alcohols, while bacteria like Streptomyces sp. can convert them to benzamides. tandfonline.com Bacteria also metabolize benzoic acid through pathways involving dioxygenases to form intermediates like dihydrodihydroxybenzoic acid, which is then converted to catechol. nih.gov These enzymatic capabilities highlight the potential for microorganisms to synthesize a wide variety of substituted benzoic acids from simpler aromatic precursors.
Role of this compound as a Potential Metabolite or Precursor in Biological Systems
Given the common biological activities of related compounds, this compound, if found in nature, would likely function as a secondary metabolite. Secondary metabolites are not essential for primary growth but often play roles in ecological interactions, such as defense or signaling. nih.gov
Many fungal benzoic acid derivatives exhibit antifungal or antibacterial properties. For instance, 2,5-dimethoxybenzoic acid has shown activity against postharvest fungal pathogens of strawberries. researchgate.net Similarly, benzoic acid derivatives isolated from Piper species have demonstrated antifungal activity against phytopathogens. nih.gov Therefore, it is plausible that this compound could act as an antimicrobial agent, protecting its producing organism from competing microbes.
Alternatively, it could serve as an intermediate or precursor in a more complex biosynthetic pathway. In plants, benzoic acid is a key precursor for a wide range of primary and secondary metabolites, including volatile esters that contribute to floral scent. pnas.orgnih.gov The enzymatic methylation of benzoic acid to methyl benzoate is a known reaction in snapdragon flowers. nih.gov In a microbial context, the acid could be a stable intermediate that is later modified, for example, by glycosylation or polymerization, to form other bioactive molecules.
Isolation and Purification Methodologies for Natural Analogues
Isolating a specific natural product like this compound from a complex biological matrix, such as a fungal culture, requires a multi-step purification process.
The initial step is typically a solvent extraction from the culture broth or mycelial mass. The choice of solvent is critical and depends on the polarity of the target compound. For phenolic and benzoic acid compounds from fungal cultures, ethyl acetate is a commonly used and effective solvent. nih.govmdpi.comfrontiersin.org Other solvents like methanol (B129727), ethanol (B145695), and their aqueous mixtures are also frequently employed. mdpi.com
Following extraction, the crude extract is subjected to various chromatographic techniques for purification. A common workflow is as follows:
Initial Fractionation: The crude extract is often first fractionated using techniques like column chromatography with silica gel or Sephadex to separate compounds based on polarity or size.
High-Performance Liquid Chromatography (HPLC): This is a powerful tool for the fine purification of individual compounds. Reversed-phase HPLC, using a C18 column with a mobile phase gradient of water and acetonitrile or methanol, is standard for separating benzoic acid derivatives. researchgate.netzodiaclifesciences.com The use of mixed-mode columns that combine reversed-phase and ion-exchange properties can offer alternative selectivity, which is particularly useful for separating closely related isomers. zodiaclifesciences.com
Preparative Thin-Layer Chromatography (TLC): For smaller scale isolations, preparative TLC can be an effective purification step.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used for both separation and identification, often after a derivatization step to increase volatility. researchgate.net
Table 2: Common Techniques for Isolation and Purification of Benzoic Acid Analogues
| Technique | Description | Common Use | Reference(s) |
| Solvent Extraction | Use of solvents like ethyl acetate, methanol, or ethanol to extract compounds from a solid or liquid matrix. | Initial recovery of metabolites from fungal culture. | nih.govmdpi.comfrontiersin.org |
| Column Chromatography | Separation based on polarity using a stationary phase like silica gel. | Crude fractionation of the initial extract. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity (reversed-phase) or charge (ion-exchange). | Final purification of the target compound. | researchgate.netzodiaclifesciences.com |
| Solid-Phase Extraction (SPE) | A sample preparation technique for concentrating and purifying analytes from a solution. | Rapid cleanup of samples before HPLC analysis. | researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection for identification. | Analysis of derivatized acids and volatile analogues. | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 3,6 Dimethoxy 2 Methylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one- and two-dimensional NMR data, a complete picture of the connectivity and spatial relationships of the atoms in 3,6-Dimethoxy-2-methylbenzoic acid can be constructed.
High-Resolution ¹H NMR and ¹³C NMR Spectral Analysis
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The chemical shift of each carbon signal is indicative of its electronic environment. The carbonyl carbon of the carboxylic acid group is characteristically found at a very low field. The aromatic carbons, including those bonded to the methoxy (B1213986) groups and the methyl group, would have distinct chemical shifts. The carbons of the two methoxy groups and the methyl group would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (COOH) | 10.0 - 13.0 | 165 - 185 |
| Aromatic (Ar-H) | 6.5 - 8.0 | 110 - 160 |
| Methoxy (OCH₃) | 3.5 - 4.0 | 55 - 65 |
Note: These are general predicted ranges and actual values may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms and elucidating the three-dimensional structure of the molecule. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduusask.ca For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs. sdsu.eduusask.ca This is instrumental in definitively assigning the ¹H signal to its corresponding ¹³C signal. For example, it would link the proton signal of the methyl group to the methyl carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. youtube.com This provides critical information about the conformation and stereochemistry of the molecule. In the case of this compound, NOESY could reveal spatial proximities between the methyl group protons and one of the methoxy groups, or between specific aromatic protons and the substituents.
Solid-State NMR Investigations for Polymorphic Forms
While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) is used to study the compound in its crystalline form. This is particularly important for investigating polymorphism, which is the ability of a compound to exist in multiple crystal structures. bohrium.commdpi.com Different polymorphs can have distinct physical properties. Studies on the related 2,6-dimethoxybenzoic acid have shown the existence of multiple polymorphic forms, which were characterized by techniques including solid-state NMR. bohrium.commdpi.comresearchgate.net Solid-state NMR can differentiate between polymorphs by detecting subtle differences in the chemical shifts and relaxation times of the nuclei in the solid state, which arise from the different packing arrangements and intermolecular interactions in each crystal lattice.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for functional group identification.
The FT-IR spectrum of this compound would be expected to show several key absorption bands:
A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group.
A strong, sharp absorption peak around 1700-1725 cm⁻¹ due to the C=O (carbonyl) stretching vibration of the carboxylic acid.
C-O stretching vibrations for the methoxy groups and the carboxylic acid would appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.
C-H stretching vibrations of the aromatic ring and the methyl/methoxy groups would be observed around 2850-3100 cm⁻¹.
C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |
| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 |
| Methoxy/Carboxylic Acid (C-O) | Stretching | 1000 - 1300 |
| Aromatic/Alkyl (C-H) | Stretching | 2850 - 3100 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, with the molecular formula C₁₀H₁₂O₄, the theoretical exact mass can be calculated by summing the masses of its constituent atoms. HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap, would measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with high precision, usually to within a few parts per million (ppm). This allows for unambiguous confirmation of the chemical formula, distinguishing it from other compounds with the same nominal mass. For instance, the calculated monoisotopic mass for the isomer 2,4-Dimethoxy-6-methylbenzoic acid is 196.07355886 Da. nih.gov A similar level of precision would be expected for this compound.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₄ |
| Calculated Monoisotopic Mass | 196.0736 Da |
| Ionization Mode (Example) | Electrospray Ionization (ESI) |
| Adduct (Example) | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ |
Note: The calculated mass is a theoretical value. Actual measured values would be determined experimentally.
Both GC-MS and LC-MS are powerful hyphenated techniques that separate components of a mixture before their detection by mass spectrometry. This is crucial for assessing the purity of a this compound sample and for identifying and quantifying it within a complex matrix.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, volatile and thermally stable compounds are required. Carboxylic acids like this compound often require derivatization to increase their volatility and prevent peak tailing in the GC column. A common method is silylation, converting the acidic proton to a trimethylsilyl (B98337) (TMS) group. researchgate.net The sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which generates a mass spectrum for each. The resulting total ion chromatogram (TIC) shows peaks corresponding to different compounds, and the mass spectrum of the peak for the derivatized this compound can confirm its identity. For example, the methyl ester of dimethoxybenzoic acid shows a characteristic molecular ion peak at m/z 196 in GC-MS analysis. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for analyzing compounds that are not sufficiently volatile or are thermally labile, making it an excellent alternative to GC-MS for benzoic acid derivatives without the need for derivatization. vu.edu.au In a typical LC-MS setup, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. Separation occurs in a column (e.g., a C18 reversed-phase column) based on the compound's polarity. vu.edu.au The eluent from the HPLC column is then introduced into the mass spectrometer's ion source (such as ESI), where ions are generated and subsequently analyzed. LC-MS can be used to determine the purity of this compound and to analyze it in complex mixtures, such as extracts from natural products or reaction mixtures. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure.
The UV-Vis spectrum of this compound is determined by its chromophores—the parts of the molecule that absorb light. The primary chromophore is the substituted benzene ring. The presence of the carboxyl group and the two methoxy groups as auxochromes modifies the absorption characteristics of the benzene ring. The spectrum is expected to show characteristic absorption bands arising from π → π* electronic transitions within the aromatic system. nist.gov The exact position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are influenced by the substitution pattern on the ring. Related benzoic acid derivatives typically exhibit strong absorption in the UV region. nist.gov
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. sciencepublishinggroup.com When the solvent is changed, the position, intensity, and shape of the absorption bands can shift. researchgate.net
Bathochromic Shift (Red Shift): A shift of λmax to a longer wavelength. This typically occurs when the excited state is more polar than the ground state and is better stabilized by a polar solvent.
Hypsochromic Shift (Blue Shift): A shift of λmax to a shorter wavelength. This is often observed when the ground state is better stabilized by polar solvents, or in the case of n → π* transitions where hydrogen bonding with protic solvents lowers the energy of the n-orbital. sciencepublishinggroup.com
For this compound, changing from a non-polar solvent (like hexane) to a polar solvent (like ethanol (B145695) or water) is expected to cause shifts in the λmax of the π → π* transitions due to dipole-dipole interactions and potential hydrogen bonding between the solvent and the carboxyl and methoxy groups. researchgate.netbiointerfaceresearch.com Studying these shifts can provide insights into the electronic distribution in the ground and excited states of the molecule.
Table 2: Hypothetical UV-Vis Absorption Data for this compound in Different Solvents
| Solvent | Polarity | Expected Shift | Hypothetical λmax (nm) |
|---|---|---|---|
| Hexane | Non-polar | - | ~285 |
| Chloroform | Moderately Polar | Bathochromic | ~290 |
| Ethanol | Polar, Protic | Bathochromic | ~295 |
| Acetonitrile | Polar, Aprotic | Bathochromic | ~292 |
Note: These are hypothetical values based on the expected behavior of similar aromatic carboxylic acids. Actual values must be determined experimentally.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information.
The analysis would yield precise data on:
Bond Lengths and Angles: Confirming the covalent structure of the molecule.
Torsion Angles: Describing the conformation of the molecule, such as the orientation of the carboxylic acid and methoxy groups relative to the benzene ring. For instance, in related structures like 3-acetoxy-2-methylbenzoic acid, the carboxyl group is found to be twisted out of the plane of the benzene ring. researchgate.net
Crystal Packing: Revealing how the molecules are arranged in the crystal lattice.
Intermolecular Interactions: Identifying non-covalent interactions, such as hydrogen bonds. It is expected that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state, creating a characteristic R²₂(8) graph-set motif. researchgate.net
Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis
Single-crystal X-ray diffraction is a powerful analytical method used to determine the exact arrangement of atoms within a crystalline solid. This technique has been instrumental in elucidating the molecular structure and conformation of various benzoic acid derivatives. nih.gov For instance, the absolute configuration of atropisomeric products in other complex molecules has been definitively established using this method. acs.org
In the case of related methoxybenzoic acid compounds, X-ray diffraction studies have revealed detailed information about their molecular geometry. For example, a three-dimensional X-ray study of p-methoxybenzoic acid (anisic acid) provided precise atomic coordinates and allowed for a detailed analysis of its molecular configuration. rsc.org Similarly, the crystal structures of isomers like 4,6-dimethoxy-2-hydroxy-3-methylbenzoic acid and 2,4-dimethoxy-6-hydroxy-3-methylbenzoic acid were determined to confirm their ambiguous structures. researchgate.net
The conformation of the molecule, particularly the orientation of the substituent groups relative to the benzene ring, is a key aspect revealed by X-ray diffraction. In many substituted benzoic acids, the carboxyl group is twisted out of the plane of the benzene ring due to steric hindrance from adjacent substituents. For example, in a new polymorph of 2,6-dimethoxybenzoic acid, the bulky o-methoxy groups force the carboxyl group to be twisted away from the plane of the benzene ring by 65.72 (15)°. nih.gov This steric strain and its effect on molecular conformation are critical factors that can be precisely measured.
Crystallographic Data Interpretation (e.g., bond lengths, angles, torsion angles)
The interpretation of crystallographic data provides a wealth of information about the geometric parameters of the molecule. This includes bond lengths, bond angles, and torsion angles, which define the spatial relationship between atoms.
In a study of p-methoxybenzoic acid, the bond distances within the benzene ring were found to be in the range of 1.379–1.396 Å, and the extra-ring C–C bond was 1.502 Å. rsc.org The C–O bond lengths in the carboxyl group were determined to be 1.290 Å for C–OH and 1.233 Å for C=O. rsc.org Such data is crucial for understanding the electronic distribution and bonding characteristics within the molecule.
Angular distortions within the molecule are also a key finding. For instance, in 3-acetoxy-2-methylbenzoic acid, the internal angle at C3 (123.6 (3)°) is larger than the expected 120°, while the angle at C2 is smaller (116.2 (2)°). researchgate.net These distortions are often a result of intramolecular steric hindrance.
Torsion angles describe the rotation around a bond. For example, in one polymorph of 2,6-dimethoxybenzoic acid, the carboxy group is twisted away from the benzene ring plane by 65.72 (15)°. nih.gov In another related compound, 3-acetoxy-2-methylbenzoic acid, the carboxylic acid group is twisted by 11.37 (15)° from the plane of the benzene ring. researchgate.net
Table 1: Selected Crystallographic Data for a Polymorph of 2,6-Dimethoxybenzoic Acid
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal nih.gov |
| Space Group | I4₁/a nih.gov |
| a (Å) | 8.1423 (3) nih.gov |
| c (Å) | 27.6814 (18) nih.gov |
| V (ų) | 1835.20 (15) nih.gov |
| Z | 8 nih.gov |
Data obtained from a study on a new polymorph of 2,6-dimethoxybenzoic acid. nih.gov
Investigation of Polymorphism and Crystal Packing in this compound
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. bohrium.com Different polymorphs of a compound can exhibit distinct physical properties. The study of polymorphism is particularly important in the pharmaceutical industry, as different polymorphs can have different solubilities and bioavailabilities. scientific.net
For 2,6-dimethoxybenzoic acid, three polymorphic forms have been reported. mdpi.com Form I is the stable polymorph, while forms II and III are metastable. bohrium.com The different polymorphs arise from variations in the molecular conformation and the intermolecular interactions that dictate the crystal packing. mdpi.com For example, in the orthorhombic form of 2,6-dimethoxybenzoic acid, the molecules adopt an antiplanar conformation and are linked in chains. nih.gov In contrast, a tetragonal polymorph exhibits a synplanar conformation, leading to the formation of dimeric units. nih.gov The challenge in controlling polymorphism is highlighted by the difficulty in reproducibly obtaining some metastable forms. nih.gov
The way molecules pack in the crystal lattice is influenced by a delicate balance of intermolecular forces. The crystal packing of benzoic acid derivatives often involves the formation of hydrogen-bonded ribbons, but variations in the packing of these ribbons can lead to different crystal structures that are not isostructural. rsc.org
Hydrogen Bonding Networks and Intermolecular Interactions in Solid State
Hydrogen bonds are a crucial directional interaction that significantly influences the crystal structure of carboxylic acids. nih.gov In the solid state, benzoic acid derivatives commonly form hydrogen-bonded dimers through their carboxylic acid groups, creating characteristic R²₂(8) graph-set motifs. researchgate.net
In the tetragonal polymorph of 2,6-dimethoxybenzoic acid, molecules form dimeric units via pairs of O—H⋯O hydrogen bonds between the carboxyl groups. nih.gov In contrast, the orthorhombic form features chains stabilized by linear O—H⋯O hydrogen bonds due to an antiplanar conformation of the hydroxyl group. nih.gov
Computational and Theoretical Studies of 3,6 Dimethoxy 2 Methylbenzoic Acid
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental characteristics of molecules. However, specific research applying these techniques to 3,6-Dimethoxy-2-methylbenzoic acid has not been reported. Such studies would typically involve a multi-faceted approach to understanding its behavior at the atomic and electronic levels.
Geometry Optimization and Conformational Analysis of this compound
A foundational step in computational chemistry is the determination of a molecule's most stable three-dimensional structure. This process, known as geometry optimization, would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of this compound. Furthermore, a conformational analysis would be crucial to explore the various spatial arrangements of its flexible groups—specifically the carboxylic acid and the two methoxy (B1213986) groups—and to identify the global and local energy minima on its potential energy surface. This information is vital for understanding its reactivity and intermolecular interactions. At present, no such computational data has been published.
Electronic Structure Analysis: HOMO-LUMO Energies and Band Gaps
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An analysis of these orbitals for this compound would provide insights into its reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy reflecting its electron-accepting capacity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. No studies have reported these values for the title compound.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP analysis would predict the most likely sites for electrophilic and nucleophilic attack, offering valuable information for understanding its role in chemical reactions. To date, no MEP maps or detailed charge distribution analyses for this specific compound are available in the literature.
Vibrational Frequency Calculations and Spectroscopic Assignment
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, each peak in its experimental spectrum could be assigned to a specific molecular motion, such as the stretching or bending of particular bonds. This detailed assignment provides a fingerprint of the molecule's structure and bonding. Such a theoretical vibrational analysis has not been published.
Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for predicting the electronic absorption spectra (UV-Vis) of molecules. This analysis would calculate the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks in a UV-Vis spectrum. A TD-DFT study on this compound would predict its maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved. This information is currently unavailable.
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations could provide a deeper understanding of the behavior of this compound over time, especially in different solvent environments or in condensed phases. These simulations could explore its conformational flexibility, diffusion, and interactions with other molecules. However, no molecular dynamics studies on this compound have been reported in scientific journals.
Molecular Dynamics (MD) Simulations for Solution Behavior and Self-Association
Molecular dynamics (MD) simulations are a powerful computational tool used to predict the behavior of molecules in solution over time. For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility, interactions with solvent molecules, and its tendency to form aggregates or self-associates.
Research on analogous compounds, such as other substituted benzoic acid derivatives, has demonstrated that these molecules can form hydrogen-bonded dimers in apolar solvents. acs.org In solvents with a higher propensity for hydrogen bond acceptance, the solvent molecules interact directly with the carboxylic acid group, which can disrupt self-association. acs.org A study on 2,6-dimethoxybenzoic acid (2,6MeOBA), an isomer of the target compound, investigated its self-association in solution using both spectroscopic measurements and molecular simulations. acs.org These simulations revealed that the formation of self-associates is also governed by weaker interactions, such as π–π stacking and CH₃–π interactions, which are influenced by the specific substituents on the benzene (B151609) ring. acs.org
In a hypothetical MD simulation of this compound, a simulation box would be constructed containing multiple molecules of the acid along with a chosen solvent (e.g., water, methanol (B129727), or a nonpolar solvent like 1,4-dioxane). The interactions between atoms would be modeled using a force field, such as the Generalized Amber Force Field (GAFF). scientific.net The simulation would track the positions and velocities of all atoms over a set period (nanoseconds), allowing for the analysis of emergent behaviors. Key parameters that would be analyzed include radial distribution functions to understand solvation shells and the propensity for dimerization or higher-order aggregation. Classical molecular dynamics simulations have been successfully used to investigate the aggregation of benzoic acid in confined spaces like nanocavities and nanotubes, showing that confinement can significantly impact the liquid's dynamics and promote aggregation. nih.govunimi.it
Table 1: Illustrative Parameters for MD Simulation of a Substituted Benzoic Acid (Based on methodologies for analogous compounds)
| Parameter | Example Value/Setting | Purpose |
| Force Field | GAFF (Generalized Amber Force Field) | Defines the potential energy function for interatomic interactions. scientific.net |
| Solvent | Water, Methanol, 1,4-Dioxane | To study behavior in different chemical environments (polar protic, polar aprotic, nonpolar). scientific.net |
| Simulation Time | 100-300 ns | To allow for sufficient sampling of conformational space and intermolecular events. acs.org |
| Temperature | 298 K (25 °C) | Standard ambient temperature for studying solution behavior. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Analysis Metrics | Radial Distribution Function (RDF), Hydrogen Bond Analysis, Root-Mean-Square Deviation (RMSD) | To quantify solvent structure, self-association patterns, and conformational stability. acs.orgacs.org |
Free Energy Profiles and Reaction Pathway Mapping for Chemical Transformations
Computational chemistry provides essential tools for mapping the energy landscapes of chemical reactions. For this compound, this involves calculating the Gibbs free energy (ΔG) changes for potential transformations, such as its dissociation in water or other chemical reactions. The Gibbs free energy of a reaction determines its spontaneity and equilibrium position. brainly.comsciencemadness.org
For this compound, DFT calculations could be employed to predict its pKa. This would involve calculating the free energy of the acid and its conjugate base in a solvated state, often using a continuum solvation model (like the PCM model) to simulate the solvent environment. The difference in these free energies yields the free energy of dissociation, from which the pKa can be derived. These theoretical calculations allow for a systematic study of how the methoxy and methyl substituents influence the acidity compared to unsubstituted benzoic acid.
Table 2: Illustrative Free Energy Calculation for Benzoic Acid Dissociation (Based on general principles and data for benzoic acid)
| Component | Description | Example Calculation |
| Reaction | C₆H₅COOH ⇌ C₆H₅COO⁻ + H⁺ | The dissociation of benzoic acid in water. |
| Equation | ΔG = -RTln(Kₐ) | Relates Gibbs free energy (ΔG) to the acid dissociation constant (Kₐ). brainly.com |
| Parameters | R = 8.314 J/mol·K, T = 298 K | Gas constant and standard temperature. brainly.com |
| Experimental Kₐ | 6.5 x 10⁻⁵ for benzoic acid | Experimentally determined value. brainly.com |
| Calculated ΔG | approx. +22.49 kJ/mol | Indicates a non-spontaneous dissociation under standard conditions. brainly.com |
Docking Studies for Ligand-Receptor Interactions (theoretical basis for biological activity)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial for drug discovery and for providing a theoretical basis for the potential biological activity of compounds like this compound.
While no specific biological targets for this compound are prominently reported, studies on similar natural products and substituted benzoic acids offer a framework for such an investigation. For example, various benzoic acid derivatives have been studied as potential inhibitors of enzymes like the SARS-CoV-2 main protease and glutamate (B1630785) receptors. nih.govresearchgate.net In one study, a 2,5-substituted benzoic acid scaffold was designed and shown through docking and experimental work to be a dual inhibitor of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are relevant cancer targets. nih.gov
A theoretical docking study of this compound would involve these steps:
Target Selection: A protein receptor would be chosen based on the known activities of structurally similar compounds. For instance, some natural products containing this moiety have antibiotic or anticancer properties, suggesting enzymes or receptors in these pathways as potential targets. caymanchem.com
Protein and Ligand Preparation: The 3D structure of the target protein would be obtained from a database like the Protein Data Bank (PDB). The structure of this compound would be built and its energy minimized.
Docking Simulation: Using software like AutoDock Vina, the ligand would be placed into the binding site of the receptor. The program would then explore various conformations and orientations of the ligand, scoring them based on a function that estimates binding affinity (e.g., in kcal/mol). researchgate.net
Analysis: The resulting poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, between the ligand and amino acid residues in the receptor's active site. acs.orgnih.gov
This process could reveal a theoretical basis for biological activity, guiding future experimental validation.
Table 3: Illustrative Docking Study Results for a Benzoic Acid Derivative against a Hypothetical Protein Target
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| This compound | Protein Kinase X | -8.5 | Arg12, Leu65, Phe80 | Hydrogen bond, Hydrophobic, π–π stacking |
| Reference Inhibitor | Protein Kinase X | -9.2 | Arg12, Lys14, Leu65 | Hydrogen bond, Hydrophobic |
Structure–Property Relationships (SPR) and Quantitative Structure–Activity Relationships (QSAR) Modeling
Development of Predictive Models for Chemical Reactivity and Potential Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their physical, chemical, or biological properties. nih.gov The goal is to develop a predictive equation that can estimate the activity of new, untested compounds.
For a class of compounds like substituted benzoic acids, a QSAR model could be developed to predict properties such as acidity (pKa), toxicity, or inhibitory activity against a specific enzyme. nih.govacs.org The development process involves:
Data Set Collection: A set of benzoic acid derivatives with known experimental values for the property of interest (e.g., pKa) is compiled. acs.org
Descriptor Calculation: For each molecule in the set, a variety of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, partial charges). nih.gov
Model Building: Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN) are used to find a mathematical relationship between the descriptors and the measured property. acs.org
Model Validation: The model's predictive power is rigorously tested using techniques like cross-validation and an external test set of compounds not used in the model's creation.
The Hammett substituent constant (σ) is a classic example of a descriptor used in QSAR for substituted benzoic acids. youtube.com It quantifies the electron-donating or electron-withdrawing effect of a substituent on the benzene ring, which directly correlates with the acid's dissociation constant. youtube.com For this compound, the combined electronic effects of the two methoxy groups (electron-donating by resonance, withdrawing by induction) and the methyl group (electron-donating) would be captured by such descriptors in a QSAR model to predict its reactivity.
Correlation of Computational Descriptors with Experimental Observations
A key aspect of computational chemistry is its ability to provide a theoretical underpinning for experimentally observed phenomena. By correlating calculated molecular descriptors with experimental data, researchers can gain deeper insight into the factors driving a particular property.
For substituted benzoic acids, numerous studies have successfully correlated computational descriptors with experimental pKa values. researchgate.net For example, descriptors derived from the molecular electrostatic potential (ESP) surface, such as the maximum and minimum surface potentials (VS,max and VS,min), have shown strong correlations with acidity. researchgate.net Similarly, the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with reactivity and spectroscopic properties. jocpr.com
A theoretical study of this compound would begin with geometry optimization and frequency calculation using DFT (e.g., at the B3LYP/6-311++G(d,p) level of theory). jocpr.comresearchgate.net From this, a wide range of electronic descriptors could be calculated. These theoretical values would then be plotted against known experimental data for a series of related benzoic acids to establish a correlation. For example, the calculated HOMO-LUMO gap could be correlated with the wavelength of maximum absorbance (λ_max) in UV-Vis spectroscopy. researchgate.net Strong correlations validate the computational model and allow it to be used for prediction.
Table 4: Illustrative Correlation of Computational Descriptors with Experimental pKa for a Series of Substituted Benzoic Acids
| Computational Descriptor | Type | Expected Correlation with Acidity (pKa) | Rationale |
| ESP Minimum on Oxygen (V_min) | Electrostatic | Positive | A more negative V_min indicates a more stable conjugate base, corresponding to a stronger acid (lower pKa). |
| NPA Charge on Acidic Hydrogen | Electronic | Negative | A higher positive partial charge on the acidic proton suggests it is more easily abstracted, indicating a stronger acid (lower pKa). |
| LUMO Energy (E_LUMO) | Quantum Chemical | Positive | A lower LUMO energy can sometimes correlate with increased acidity in a series of compounds. nih.gov |
| Hammett Constant (σ) | Empirical/Electronic | Negative | Electron-withdrawing groups (positive σ) stabilize the conjugate base, increasing acidity and thus lowering the pKa. youtube.com |
Chemical Reactivity and Derivatization of 3,6 Dimethoxy 2 Methylbenzoic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for the chemical modification of 3,6-Dimethoxy-2-methylbenzoic acid, allowing for the formation of various derivatives through esterification, amidation, and other related reactions.
Esterification Reactions to Form Alkyl and Aryl Esters
Esterification of this compound can be achieved through several established methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. tcu.edu This equilibrium-driven reaction can be pushed towards the product side by using an excess of the alcohol or by removing water as it is formed. tcu.edu
For instance, the reaction of this compound with methanol (B129727) in the presence of a dehydrating agent can yield the corresponding methyl ester. Similarly, using other alcohols like ethanol (B145695) or isopropanol (B130326) would produce the respective ethyl or isopropyl esters. researchgate.net The synthesis of ethyl 2,3-dimethoxy-6-methylbenzoate illustrates this type of transformation. smolecule.com
Alternative and often milder methods for esterification utilize coupling reagents. Reagents like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can facilitate the formation of esters from carboxylic acids and alcohols under gentle conditions. researchgate.net Another common coupling agent is dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP), which is particularly effective for esterification reactions. jocpr.com These methods are advantageous when dealing with sensitive substrates or when trying to avoid the harsh conditions of acid catalysis.
The table below summarizes various esterification approaches:
| Method | Reagents | Conditions | Notes |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Typically heated | Equilibrium reaction; excess alcohol or water removal improves yield. tcu.edu |
| DMTMM Coupling | Alcohol, DMTMM, N-methylmorpholine | Mild, often room temperature | Efficient for various alcohols. researchgate.net |
| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Mild | DCC is a common activator for carboxylic acids. jocpr.com |
Amidation and Peptide Coupling Reactions
The carboxylic acid functionality of this compound readily undergoes amidation to form amides. This is a crucial reaction in the synthesis of many biologically active molecules and materials. The direct reaction with an amine is generally not feasible and requires the activation of the carboxylic acid.
Peptide coupling reagents are widely employed for this purpose. These reagents convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by an amine. A variety of such reagents are available, each with its own advantages. Common examples include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. bachem.compeptide.com
Other classes of coupling reagents include phosphonium (B103445) salts, such as BOP and PyBOP, and uronium/aminium reagents like HBTU and HATU. bachem.compeptide.com These reagents are known for their high efficiency and are frequently used in both solution-phase and solid-phase peptide synthesis. bachem.comsigmaaldrich.com The choice of coupling reagent and conditions can be critical, especially when dealing with sterically hindered amino acids or when trying to minimize epimerization. peptide.comnih.gov For example, 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d] triazin-4(3H)-one (DEPBT) is noted for its ability to reduce racemization, particularly with sensitive amino acids. peptide.com
The general scheme for amidation using a coupling reagent is as follows:
Activation of the carboxylic acid with the coupling reagent.
Reaction of the activated species with the amine to form the amide bond.
The following table provides a brief overview of common peptide coupling reagents:
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, EDC | Widely used, often with additives like HOBt to prevent side reactions. bachem.compeptide.com |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency. peptide.com |
| Uronium/Aminium Reagents | HBTU, HATU | Popular for both solid-phase and solution-phase synthesis. bachem.com |
Decarboxylation Mechanisms and Pathways
The removal of the carboxyl group, or decarboxylation, from benzoic acid derivatives can occur under certain conditions, typically requiring heat and sometimes a catalyst. The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation.
For many simple benzoic acids, decarboxylation is a difficult process. However, the presence of electron-donating groups, particularly at the ortho and para positions, can facilitate this reaction by stabilizing the intermediate carbanion formed upon loss of carbon dioxide. For instance, the decarboxylation of 2,4,6-trihydroxybenzoic acid in acidic solution has been studied, highlighting the role of activating groups. acs.org While specific studies on the decarboxylation of this compound are not prevalent, the principles governing the decarboxylation of substituted benzoic acids would apply.
The mechanism of acid-catalyzed decarboxylation often involves the protonation of the aromatic ring, followed by the departure of the carboxyl group as CO₂. The presence of electron-donating methoxy (B1213986) groups on the ring in this compound would be expected to influence the rate and pathway of such a reaction. In some cases, decarboxylation can be achieved through metal-catalyzed processes, for example, using silver carbonate or palladium catalysts. organic-chemistry.org
Reactions on the Aromatic Ring System
The substituents on the aromatic ring of this compound, namely the two methoxy groups and the methyl group, significantly influence its reactivity towards electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS) Pattern Analysis
In electrophilic aromatic substitution reactions, the incoming electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are dictated by the nature of the substituents already present on the ring. lkouniv.ac.inuci.edu
The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. lkouniv.ac.inlibretexts.org The methyl group (-CH₃) is also an activating, ortho-, para-directing group, although its activating effect is weaker than that of the methoxy group. lkouniv.ac.in The carboxylic acid group (-COOH), on the other hand, is a deactivating, meta-directing group because it withdraws electron density from the ring. mnstate.edu
In this compound, the directing effects of these groups must be considered collectively. The two powerful ortho-, para-directing methoxy groups at positions 3 and 6, and the ortho-, para-directing methyl group at position 2 will strongly favor substitution at the available ortho and para positions relative to them. The deactivating meta-directing carboxylic acid group will have a lesser influence compared to the strongly activating groups.
Therefore, electrophilic attack is most likely to occur at the positions most activated by the methoxy and methyl groups. A qualitative analysis suggests that the positions ortho and para to the activating groups would be the most reactive sites.
Nucleophilic Aromatic Substitution (SNAr) on Activated Rings
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.comchemistrysteps.com This reaction is in contrast to electrophilic substitution and typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group to activate the ring towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.comlibretexts.org These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. chemistrysteps.comnih.gov
The aromatic ring of this compound is substituted with electron-donating methoxy and methyl groups, which makes it electron-rich. Such electron-rich aromatic systems are generally not susceptible to nucleophilic aromatic substitution under standard SNAr conditions, as they are deactivated towards nucleophilic attack. masterorganicchemistry.com For an SNAr reaction to occur, a good leaving group (like a halide) and strong electron-withdrawing groups would need to be present on the ring, which is not the case for this compound itself.
However, it is worth noting that under very harsh conditions or through alternative mechanisms like the benzyne (B1209423) mechanism, nucleophilic substitution on unactivated aryl systems can sometimes be forced. The benzyne mechanism typically involves a strong base and proceeds through a highly reactive benzyne intermediate. chemistrysteps.com
Oxidation and Reduction Reactions of the Aromatic Nucleus
The aromatic nucleus of this compound, enriched by electron-donating methoxy and methyl groups, is susceptible to specific reductive transformations while being generally resistant to direct oxidation without degradation.
Reduction: The most notable reduction reaction for this type of substituted benzoic acid is the Birch reduction. wikipedia.org This method involves treating the aromatic compound with an alkali metal (such as sodium or lithium) in liquid ammonia, with an alcohol like ethanol serving as a proton source. wikipedia.orgorganic-chemistry.org For benzoic acids bearing ortho-alkoxy or ortho-alkyl substituents, the reaction typically yields the corresponding 1,4-dihydro derivative. orgsyn.org Applying this principle, this compound is expected to be reduced to 1,4-dihydro-3,6-dimethoxy-2-methylbenzoic acid. The reaction proceeds via the formation of a radical anion, which is subsequently protonated. wikipedia.org
Oxidation: Direct oxidation of the benzene (B151609) ring of this compound is not a commonly employed synthetic route, as such reactions often require harsh conditions that can lead to the decomposition of the aromatic system. However, derivatives of this compound can be used as precursors to construct polycyclic systems with higher oxidation states through multi-step synthetic sequences. orgsyn.org For instance, hydroanthracenol structures formed from related aldehydes can be subsequently oxidized to the corresponding anthraquinones. orgsyn.org
Transformations Involving Methoxy and Methyl Substituents
The methoxy and methyl groups attached to the benzene ring offer additional sites for chemical modification, enabling the synthesis of a wide range of analogs.
Demethylation and Methylation Reactions of Methoxy Groups
The cleavage of the methyl-ether linkage in the methoxy groups is a key transformation.
Demethylation: Aryl methyl ethers are commonly cleaved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective and widely used reagent. chem-station.com This reaction is typically performed in a solvent like dichloromethane (B109758) at low temperatures (e.g., -78 °C to room temperature) and can cleave one or both methoxy groups to yield the corresponding phenol (B47542) or catechol derivatives. orgsyn.orgchem-station.com The mechanism involves the formation of a Lewis acid-base complex between the ether oxygen and the boron center, followed by a nucleophilic attack of the bromide ion on the methyl group. chem-station.comnih.gov Other reagents capable of effecting demethylation include strong Brønsted acids like hydrobromic acid (HBr) at elevated temperatures, aluminum chloride (AlCl₃), and nucleophilic systems involving alkyl thiols. chem-station.comresearchgate.net The choice of reagent can sometimes allow for regioselective demethylation, although this can be challenging. google.comacs.org
Table 1: Common Reagents for Demethylation of Aryl Methoxy Groups
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane, -78°C to RT | Highly effective for one or more ether groups. Sensitive to moisture. nih.gov |
| Hydrobromic Acid (HBr) | 47% aqueous solution, heat (~130°C) | Harsh conditions, may not be suitable for sensitive substrates. chem-station.comresearchgate.net |
| Aluminum Chloride (AlCl₃) | Dichloromethane or acetonitrile, heat | Strong Lewis acid, reactivity is lower than BBr₃. chem-station.com |
| Magnesium Iodide (MgI₂) | Solvent-free, heat | An efficient method tolerant of various functional groups. rsc.org |
| Alkyl Thiols (e.g., Dodecanethiol) | NMP or DMSO, heat (~130°C) | A non-acidic method useful for substrates sensitive to strong acids. chem-station.com |
Methylation: The reverse reaction, methylation of the resulting phenolic hydroxyl groups, can be readily achieved through standard procedures such as the Williamson ether synthesis. This typically involves treating the phenol with a base (e.g., sodium hydride) to form the phenoxide, which is then reacted with a methylating agent like methyl iodide or dimethyl sulfate.
Reactions of the Methyl Group (e.g., halogenation, oxidation)
The C2-methyl group is also a site for functionalization, primarily through radical halogenation or oxidation.
Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid. This transformation can be achieved using molecular oxygen in the presence of a catalyst system such as Co(OAc)₂/NaBr. organic-chemistry.org Another method involves photo-oxidation using catalytic hydrobromic acid under light irradiation. organic-chemistry.org The oxidation of this compound at this position would result in the formation of 3,6-dimethoxyphthalic acid.
Halogenation: Halogenation of the methyl group occurs via a free-radical mechanism, distinct from the electrophilic substitution on the aromatic ring. libretexts.org These reactions are typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile). libretexts.org For instance, reacting this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator would lead to the formation of 2-(bromomethyl)-3,6-dimethoxybenzoic acid. The reaction can proceed further to yield di- and tri-halogenated products depending on the stoichiometry of the halogenating agent. libretexts.org
Synthesis of Functionalized Derivatives and Analogs of this compound
This compound and its immediate precursors are valuable building blocks for creating more complex molecules, including functionalized analogs and heterocyclic frameworks.
Exploration of Structure-Reactivity Relationships in Derivatives
Studies on derivatives of this compound have provided key insights into how substituents govern chemical reactivity. A prominent example is found in the Ti(Oi-Pr)₄-promoted photoenolization/Diels-Alder (PEDA) reaction, which is used to construct complex polycyclic rings. orgsyn.org Research has shown that the methoxy group at the C6 position (ortho to the methyl group) is crucial for the success of this reaction when using the corresponding aldehyde derivative, 3,6-dimethoxy-2-methylbenzaldehyde. orgsyn.org Substrates lacking this ortho-methoxy group show no reactivity in the PEDA reaction. orgsyn.org This is attributed to the ability of the ortho-methoxy group to chelate with the titanium Lewis acid, forming a stable complex with the photoenolized intermediate that facilitates the subsequent Diels-Alder cycloaddition. orgsyn.org
Preparation of Heterocyclic Compounds Incorporating the Benzoic Acid Scaffold
The structural framework of this compound is a key component in the synthesis of complex natural products and related heterocyclic systems. For example, its derivatives are instrumental in the total synthesis of tetracycline (B611298) antibiotics and the natural product Nivetetracyclate A. harvard.edumdma.ch The PEDA reaction strategy provides a powerful method for assembling the hydroanthracenol core structure, which is a common precursor for these polycyclic compounds. orgsyn.org In these syntheses, a derivative such as 3,6-dimethoxy-2-methylbenzaldehyde acts as the diene precursor, reacting with various dienophiles to construct the linearly fused six-membered ring systems characteristic of these molecules. orgsyn.org
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,2,3,4,5,6-hexachlorocyclohexane |
| 1,4-dihydro-3,6-dimethoxy-2-methylbenzoic acid |
| 2-(bromomethyl)-3,6-dimethoxybenzoic acid |
| 2-chloromethylbenzene |
| 3,3'-diaminobiphenyl |
| 3,3'-dihydroxybiphenyl |
| 3,3'-dimethoxybiphenyl |
| 3,6-Dimethoxy-2-methylbenzaldehyde |
| This compound |
| 3,6-dimethoxyphthalic acid |
| 4-chloromethylbenzene |
| Aluminum chloride |
| Anthraquinones |
| Azobisisobutyronitrile (AIBN) |
| Benzoic acid |
| Boron tribromide |
| Bromomethane |
| Cobalt(II) acetate |
| Dichloromethane |
| Dimethyl sulfate |
| Ethanol |
| Hydroanthracenols |
| Hydrobromic acid |
| Lithium |
| Magnesium iodide |
| Methyl iodide |
| N-bromosuccinimide (NBS) |
| Nivetetracyclate A |
| Phenol |
| Sodium |
| Sodium bromide |
| Sodium hydride |
| Tetracycline |
Applications of 3,6 Dimethoxy 2 Methylbenzoic Acid in Chemical Synthesis and Materials Science
Building Block in Complex Organic Synthesis
The strategic placement of functional groups on the aromatic ring of 3,6-dimethoxy-2-methylbenzoic acid makes it a versatile starting material or intermediate for the construction of more elaborate molecular architectures.
Intermediate for the Synthesis of Agrochemicals and Dyes
While direct evidence for the use of this compound in commercially available agrochemicals and dyes is not extensively documented, the applications of structurally similar benzoic acid derivatives provide a strong indication of its potential in these fields. For instance, 2,6-dimethoxybenzoic acid is a known intermediate in the synthesis of certain agricultural chemicals. google.comgoogle.com This suggests that the unique substitution pattern of this compound could be leveraged to create novel agrochemicals with specific biological activities.
In the realm of dyes, azo compounds, which contain the -N=N- functional group, are a significant class of synthetic colorants. rasayanjournal.co.in The synthesis of these dyes often involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. Benzoic acid derivatives are frequently used as precursors in the synthesis of azo dyes. rasayanjournal.co.in For example, novel azo dyes have been synthesized from 3-amino-4-methyl-benzoic acid. rasayanjournal.co.in By analogy, this compound could be chemically modified to introduce an amino group, thereby serving as a precursor for the synthesis of new azo dyes with potentially unique color properties and applications.
Precursor for Natural Product Total Synthesis
The total synthesis of complex natural products is a cornerstone of organic chemistry, often requiring intricate and strategically planned synthetic routes. dokumen.pub Substituted benzoic acids are common motifs in natural products and serve as key starting materials in their synthesis. For example, 2-hydroxy-6-methylbenzoic acid is a known precursor in the biosynthesis of the toxin patulin (B190374) and is a structural moiety in various antibiotic and anticancer agents like chlorothricin and maduropeptin. caymanchem.com
Given its structural similarity, this compound represents a potential precursor for the synthesis of natural products or their analogues. The methoxy (B1213986) and methyl groups can influence the reactivity and stereochemistry of subsequent reactions, providing a handle for chemists to construct complex, polycyclic systems. While specific total syntheses employing this exact molecule are not yet prevalent in the literature, its potential as a starting building block for creating novel bioactive molecules is significant. The strategic functionalization of the aromatic ring and the carboxylic acid group can pave the way for the assembly of intricate molecular architectures found in nature. acs.orgacs.org
Role in the Construction of Macrocycles and Supramolecular Assemblies
Macrocycles, large cyclic molecules, are of great interest in materials science and medicinal chemistry due to their unique host-guest properties and biological activities. The synthesis of these complex structures often relies on building blocks that can undergo cyclization reactions. Benzoic acid derivatives can be incorporated into macrocyclic frameworks. For instance, a benzothiadiazole-based macrocycle has been synthesized using a monomer derived from 2,4-dimethoxybenzeneboronic acid, highlighting the utility of dimethoxy-substituted aromatic rings in forming large cyclic structures. nih.gov
The structure of this compound, with its carboxylic acid functional group, lends itself to reactions such as esterification or amidation, which are commonly used to form the linkages in macrocycles. The methoxy and methyl groups can also influence the conformation and properties of the resulting macrocycle. Supramolecular assemblies, which are complex chemical systems held together by non-covalent bonds, can also be constructed using benzoic acid derivatives. The carboxylic acid group can participate in hydrogen bonding, a key interaction in the formation of these assemblies.
Reagent and Catalyst Development
Beyond its role as a structural component, this compound and its derivatives have the potential to be developed into new reagents and catalysts for a variety of chemical transformations.
Potential as a Ligand in Transition Metal Catalysis
Transition metal catalysis is a powerful tool in organic synthesis, and the properties of the catalyst are often fine-tuned by the ligands that coordinate to the metal center. Benzoic acid derivatives can act as ligands for transition metals, influencing the reactivity and selectivity of the catalyst. The carboxylate group can coordinate to the metal, and the substituents on the aromatic ring can modulate the electronic and steric properties of the resulting complex.
While specific applications of this compound as a ligand are not yet widely reported, the general principles of ligand design suggest its potential in this area. The methoxy and methyl groups can influence the electron density at the metal center and create a specific steric environment, which could be beneficial for certain catalytic reactions. For example, palladium-catalyzed cross-coupling reactions often rely on carefully designed phosphine (B1218219) or N-heterocyclic carbene ligands, but the exploration of novel ligand scaffolds, including those based on benzoic acids, is an active area of research. acs.org
Applications in Asymmetric Synthesis
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. uwindsor.canih.gov Chiral catalysts are often employed to achieve high levels of enantioselectivity. A well-known example is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst to reduce ketones to alcohols with high enantiomeric purity.
Interestingly, a structurally related compound, 3-methoxy-2-methylbenzoic acid, is used in the preparation of certain CBS catalysts. biosynth.com This suggests that this compound could also be a valuable precursor for the synthesis of new chiral catalysts. The additional methoxy group could influence the steric and electronic properties of the resulting catalyst, potentially leading to improved reactivity or selectivity in asymmetric transformations. The development of new chiral ligands and catalysts is a continuous effort in organic chemistry, and the unique substitution pattern of this compound makes it an intriguing candidate for exploration in this field. rsc.orgbeilstein-journals.org
Materials Science Applications
The unique combination of a carboxylic acid function, electron-donating methoxy groups, and a sterically influential methyl group makes this compound a promising candidate for various applications in materials science. These applications often leverage the compound's ability to engage in specific intermolecular interactions, such as hydrogen bonding and π-π stacking, as well as its potential to be chemically transformed into monomers for polymerization or to act as a modifying agent for surfaces and nanoparticles.
Preparation of Polymeric Materials (inferred from related compounds)
While direct reports on the use of this compound in polymerization are scarce, the chemistry of related benzoic acid derivatives provides a strong basis for inferring its potential in this area. Carboxylic acid functionalities are versatile handles for polymerization reactions, including condensation polymerization to form polyesters and polyamides.
For instance, poly(benzoic acid) can be synthesized through the hydrolysis of a poly(alkyl benzoate) precursor. google.com This suggests a potential pathway where this compound could be incorporated into polyester (B1180765) or polyamide chains. The presence of methoxy and methyl groups on the phenyl ring would be expected to modify the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength, by influencing chain packing and intermolecular forces. ontosight.ai
The general scheme for the synthesis of polymers from benzoic acid derivatives often involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which can then react with a diol or diamine. jeeadv.ac.in The polymerization of benzoic acid derivatives with other monomers, like styrene, has also been reported to yield complex organic polymers with applications as coatings, adhesives, and composite materials. ontosight.ai The specific substitution pattern of this compound would likely lead to polymers with distinct properties compared to those derived from simpler benzoic acids.
Table 1: Inferred Polymerization Potential of this compound Based on Related Compounds
| Polymer Type | Potential Synthetic Route | Expected Influence of Substituents | Reference for Inference |
|---|---|---|---|
| Polyester | Condensation polymerization with a diol | Increased solubility in organic solvents, modified thermal properties | google.comjeeadv.ac.in |
| Polyamide | Condensation polymerization with a diamine | Altered mechanical strength and hydrogen bonding patterns | researchgate.net |
Crystal Engineering and Design of Co-crystals
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov Carboxylic acids are excellent building blocks for crystal engineering due to their ability to form robust hydrogen-bonded synthons, most notably the carboxylic acid dimer.
The formation of cocrystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a key strategy in crystal engineering to modify the physicochemical properties of solids. nih.gov Substituted benzoic acids are frequently used as "coformers" in the design of cocrystals. mdpi.com Studies on related compounds, such as o-toluic acid (o-methylbenzoic acid) and 2,6-dimethoxybenzoic acid, have demonstrated their ability to form cocrystals and exhibit polymorphism, where a compound can exist in multiple crystalline forms. rsc.orgmdpi.com
The specific arrangement of the methoxy and methyl groups on this compound would dictate its preferred hydrogen bonding patterns and steric interactions, influencing the geometry of the resulting cocrystals. The electron-donating nature of the methoxy groups can also affect the acidity of the carboxylic acid, which is a critical parameter (ΔpKa) in predicting whether a cocrystal or a salt will form with a basic coformer. mdpi.com
Table 2: Key Parameters for Crystal Engineering with Substituted Benzoic Acids
| Feature | Importance in Crystal Engineering | Relevance of this compound | Inferred From |
|---|---|---|---|
| Carboxylic Acid Group | Forms strong and predictable hydrogen-bonded dimers. | Primary site for supramolecular synthon formation. | nih.govrsc.org |
| Methoxy Groups | Can act as hydrogen bond acceptors and influence crystal packing. | Potential for additional intermolecular interactions and control over solid-state architecture. | mdpi.com |
| Methyl Group | Provides steric bulk, influencing molecular conformation and packing. | Can be used to tune the shape and size of cavities within the crystal lattice. | rsc.org |
Research on 2,6-dimethoxybenzoic acid has shown that additives can be used to control the polymorphic outcome of its crystallization, highlighting the sensitivity of crystal formation to external factors. mdpi.com This suggests that the crystallization of this compound and its cocrystals could also be finely tuned.
Functional Materials and Nanomaterials Synthesis
Benzoic acid and its derivatives have been utilized in the synthesis of functional nanomaterials, particularly metallic nanoparticles. acs.orgugm.ac.idacs.org For example, benzoic acid itself can act as both a reducing agent and a surface stabilizer in the light-induced synthesis of gold nanoparticles (AuNPs). acs.orgacs.org The carboxylic acid group plays a crucial role in binding to the nanoparticle surface, preventing aggregation and allowing for dispersion in various solvents.
Substituted benzoic acids can be used to functionalize the surface of nanoparticles, imparting specific properties. For example, urea-benzoic acid functionalized magnetic nanoparticles have been synthesized and used as catalysts. nih.gov The nature of the substituent on the benzoic acid can influence the properties of the resulting nanoparticles. A study on hydroxybenzoic acid isomers as capping agents for AuNPs revealed that the position of the hydroxyl group affected the stability and formation of the nanoparticles. ugm.ac.id Similarly, the methoxy and methyl groups of this compound would be expected to influence the surface chemistry and properties of nanoparticles it is used to functionalize.
The interaction of substituted benzoic acids with micelles, which are self-assembled nanostructures, has also been studied, indicating their potential role in formulation science and the creation of nanostructured materials. nih.gov Furthermore, porphyrin-substituted benzoic acids have been shown to undergo self-assembly into ordered supramolecular structures, a process which can be driven by chemical energy. nih.gov This points to the potential of using suitably functionalized benzoic acids, like this compound, in the bottom-up fabrication of complex nanoscale architectures. nih.govmdpi.com
Table 3: Potential Roles of this compound in Nanomaterials
| Application Area | Inferred Role of the Compound | Expected Outcome | Reference for Inference |
|---|---|---|---|
| Metallic Nanoparticle Synthesis | Reducing and/or capping agent | Formation of stable, functionalized nanoparticles with tailored surface properties. | acs.orgugm.ac.idacs.org |
| Surface Functionalization | Surface ligand for pre-formed nanoparticles | Modified dispersibility, catalytic activity, or biocompatibility of the nanomaterial. | nih.govsamipubco.com |
Biological Activities and Mechanistic Studies of 3,6 Dimethoxy 2 Methylbenzoic Acid
Enzyme Inhibition Studies (In Vitro and Mechanistic Focus)
The capacity of 3,6-Dimethoxy-2-methylbenzoic acid and related compounds to inhibit specific enzymes has been a subject of scientific inquiry, with studies focusing on the mechanisms and kinetics of these interactions.
Investigation of Thiopurine Methyltransferase (TPMT) Inhibition and Mechanism of Actionnih.gov
Thiopurine methyltransferase (TPMT) is an enzyme that plays a crucial role in the metabolism of thiopurine drugs. Research has shown that various benzoic acid derivatives can act as inhibitors of this enzyme. The presence of methoxy (B1213986) and/or phenolic hydroxyl groups on the benzoic acid ring has been found to enhance inhibitory activity. elsevierpure.com Studies on a range of benzoic acid derivatives have demonstrated that their inhibitory potency can vary significantly, with concentrations required for 50% inhibition (IC50) ranging from the micromolar to the millimolar scale. elsevierpure.com
The mechanism of TPMT inhibition by these compounds has been characterized as noncompetitive or mixed with respect to both the methyl donor, S-adenosyl-L-methionine, and the methyl acceptor substrate, such as 6-mercaptopurine. elsevierpure.com This suggests that the inhibitors may bind to a site on the enzyme that is different from the active site for either the substrate or the cofactor. semanticscholar.org While specific quantitative structure-activity relationship (QSAR) analyses have been performed on a series of substituted benzoic acids, detailed mechanistic studies focusing solely on this compound are part of an ongoing effort to understand the precise interactions governing its inhibitory effect on TPMT. elsevierpure.comsemanticscholar.org
Analysis of Histone Deacetylase (HDAC) Inhibition and Associated Molecular Pathways (inferred from general dimethoxy benzoic acid studies)nih.gov
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that remove acetyl groups from histones and other proteins. This inhibition leads to hyperacetylation, which alters chromatin structure and can modulate gene expression. mdpi.comnih.gov The downstream effects of HDAC inhibition are numerous and can impact cell cycle progression, differentiation, and apoptosis. mdpi.com
General studies on HDAC inhibitors have elucidated several key molecular pathways affected by their activity. For instance, HDAC inhibition can lead to the upregulation of the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest. mdpi.comnih.gov Furthermore, these inhibitors can modulate the balance of pro- and anti-apoptotic proteins, often by upregulating pro-apoptotic genes, thereby inducing programmed cell death in cancer cells. mdpi.com The tumor suppressor protein p53 can also be activated through hyperacetylation following HDAC inhibition, enhancing its stability and transcriptional activity. mdpi.comnih.gov While the broad mechanisms of HDAC inhibitors are well-documented, the specific interactions and pathway modulations resulting from inhibition by dimethoxy benzoic acid derivatives, including this compound, are an area of active investigation.
Kinetic Analysis of Enzyme-Ligand Interactionsnih.gov
Understanding the kinetics of how a ligand, such as this compound, interacts with its target enzyme is fundamental to characterizing its inhibitory potential. Kinetic analysis involves measuring the rates of association and dissociation of the ligand-enzyme complex. pharmainfonepal.com These parameters provide insights into the affinity of the inhibitor for the enzyme and the duration of the inhibitory effect.
Steady-state kinetic measurements are often employed to determine the nature of the inhibition (e.g., competitive, noncompetitive, or mixed) and to calculate key kinetic constants such as the inhibition constant (Ki). nih.gov For example, in studies of dihydrofolate reductase (DHFR), kinetic assays measure the consumption of a substrate over time in the presence and absence of an inhibitor to quantify its effect. nih.gov Such analyses can reveal whether the inhibitory differences between related compounds are of kinetic or thermodynamic origin. nih.gov The application of these kinetic principles is essential for a detailed understanding of the enzyme-ligand interactions of this compound.
Antimicrobial Research (In Vitro Focus)
In vitro studies have been conducted to evaluate the potential of benzoic acid derivatives to combat microbial growth, including both bacteria and fungi.
Evaluation of Antibacterial Activity Against Specific Pathogens (e.g., Staphylococcus aureus, Escherichia coli)nih.govgrimsa.org
Phenolic acids, a group that includes derivatives of benzoic acid, are known to inhibit the growth of various pathogenic bacteria. nih.gov The antibacterial efficacy of these compounds is influenced by the type and position of substituents on the benzoic ring. nih.gov For instance, the addition of hydroxyl or methoxyl groups can alter the activity against Escherichia coli. nih.gov Studies have shown that while some substitutions weaken the antibacterial effect compared to benzoic acid, others can enhance it. nih.gov
Staphylococcus aureus, a Gram-positive bacterium, and Escherichia coli, a Gram-negative bacterium, are common targets in antibacterial research. ijbpsa.comscispace.com The evaluation of antibacterial activity is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound/Extract | Bacterium | Activity (MIC/Inhibition Zone) |
|---|---|---|
| Benzoic Acid Derivative (General) | Escherichia coli | MIC = 1 mg/mL (for some derivatives) |
| Benzoic Acid Derivative (General) | Staphylococcus aureus | Activity demonstrated |
| 3,4-dihydroxybenzoic acid | Staphylococcus aureus | MIC = 0.13-0.25 mg/ml |
| 3,4-dihydroxybenzoic acid | Escherichia coli | MIC = 0.13-0.25 mg/ml |
Assessment of Antifungal Activity Against Fungal Strains (e.g., Candida albicans, Aspergillus niger)nih.govijbpsa.comgrimsa.org
The antifungal properties of benzoic acid derivatives have also been investigated against common fungal pathogens like Candida albicans and Aspergillus niger. These fungi are responsible for various infections, particularly in immunocompromised individuals. The structure-activity relationship is crucial in determining the antifungal efficacy, with different ester derivatives of benzoic acid showing varied levels of activity. nih.gov
The antifungal potential is typically assessed by determining the MIC and sometimes the Minimum Fungicidal Concentration (MFC). Research on related compounds, such as benzoic acid esters and other phenolic compounds, provides a basis for evaluating the potential of this compound as an antifungal agent.
| Compound/Extract | Fungus | Activity (MIC) |
|---|---|---|
| Methyl caffeate | Candida albicans | 128 µg/mL |
| Methyl 2-nitrocinnamate | Candida albicans | 128 µg/mL |
| Methanol (B129727) Extract (Alectra sessiliflora) | Candida albicans | 3.13-12.5 mg/ml |
| Methanol Extract (Alectra sessiliflora) | Aspergillus niger | 3.13-12.5 mg/ml |
| 3,4-dihydroxybenzoic acid | Candida albicans | 0.13-0.50 mg/ml |
| 3,4-dihydroxybenzoic acid | Aspergillus niger | 0.13-0.50 mg/ml |
Mechanistic Insights into Antimicrobial Action (e.g., membrane disruption, enzyme targeting)
The antimicrobial action of benzoic acid derivatives is generally attributed to their nature as weak acids. The proposed mechanism involves the diffusion of the undissociated, more lipophilic acid across the bacterial cell membrane. nih.gov Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing a proton and an anion. nih.gov This process leads to the acidification of the cytoplasm and an accumulation of the anion, which can disrupt cellular processes and inhibit bacterial growth. nih.gov
The specific antimicrobial activity is highly dependent on the type and position of substituents on the benzoic acid ring. While hydroxyl groups are often linked to enhanced activity, substitutions with only methoxy groups have been reported to result in compounds that are largely inactive against several pathogens, including Campylobacter jejuni, Escherichia coli O157:H7, Listeria monocytogenes, and Salmonella enterica. nih.gov However, the presence of methoxyl groups has been shown to contribute to the reduction of biofilm formation by E. coli. nih.gov For this compound specifically, detailed mechanistic studies elucidating its effects on membrane integrity or specific enzyme targets are not extensively documented in current literature.
Anti-Inflammatory and Antioxidant Studies (In Vitro and Mechanistic Focus)
A key mechanism underlying inflammation is the denaturation of tissue proteins, which can lead to the production of auto-antigens and perpetuate inflammatory diseases like arthritis. nih.gov Consequently, the ability of a compound to inhibit protein denaturation is a widely used in vitro method to screen for anti-inflammatory activity. rjptonline.orgsciforum.net This assay typically involves subjecting a protein, such as egg albumin or bovine serum albumin, to heat or chemical stress in the presence of the test compound. nih.govnih.gov The extent of inhibition is measured spectrophotometrically, with a reduction in turbidity indicating that the compound has stabilized the protein structure. nih.govrjptonline.org
Non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac sodium consistently show concentration-dependent inhibition of albumin denaturation in this assay and are often used as a standard for comparison. nih.govrjptonline.org While this bioassay is a valuable tool for assessing potential anti-inflammatory action, specific studies evaluating the effect of this compound on protein denaturation have not been reported in the available scientific literature.
The antioxidant capacity of chemical compounds is frequently evaluated using in vitro assays that measure their ability to scavenge free radicals or reduce oxidized species. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govmdpi.com In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured by a decrease in absorbance at approximately 517 nm. mdpi.com Similarly, the ABTS assay involves the reduction of the pre-formed ABTS radical cation. nih.gov
The antioxidant activity of phenolic acids is closely linked to their chemical structure, particularly the number and position of hydroxyl (-OH) groups on the benzene (B151609) ring. nih.govresearchgate.net Free hydroxyl groups are critical for potent free radical scavenging, as they can readily donate a hydrogen atom to form a stable phenoxyl radical. nih.gov Conversely, the substitution of these hydroxyl groups with methoxy (-OCH3) groups significantly diminishes antioxidant activity. nih.govnih.gov For instance, studies on various benzoic acid derivatives have shown that fully methoxylated compounds, such as 3,4-dimethoxybenzoic acid, exhibit markedly lower reducing power compared to their hydroxylated counterparts. nih.gov Given that this compound possesses two methoxy groups and lacks free hydroxyl groups on its aromatic ring, it is predicted to have low antioxidant capacity based on established structure-activity relationships.
Cellular assays provide a more biologically relevant context for evaluating the anti-inflammatory properties of a compound. A common model involves using macrophage cell lines, such as RAW 264.7, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.govnih.gov Researchers then measure the compound's ability to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-23 (IL-23). nih.govnih.gov
While direct cellular studies on this compound are limited, research on structurally similar dimethoxy-benzene derivatives provides insight into potential mechanisms. For example, 2,4-dimethoxy-6-methylbenzene-1,3-diol, a benzenoid from Antrodia cinnamomea, was shown to significantly inhibit the production of IL-23 and IL-6 in LPS-activated THP-1 macrophages and bone marrow-derived macrophages. nih.govfrontiersin.org Another related compound, 2′-hydroxy-3,6′-dimethoxychalcone, demonstrated a concentration-dependent inhibition of NO, IL-6, and TNF-α production in LPS-stimulated RAW 264.7 cells. nih.gov These findings suggest that compounds with a dimethoxy-substituted benzene ring may modulate inflammatory pathways by suppressing the expression of key cytokines and mediators.
| Compound | Cell Model | Inflammatory Stimulus | Inhibited Mediators | Reference |
|---|---|---|---|---|
| 2,4-Dimethoxy-6-methylbenzene-1,3-diol | THP-1 Macrophages; Bone Marrow-Derived Macrophages | Imiquimod (IMQ) | IL-23, IL-6 | nih.govfrontiersin.org |
| 2′-Hydroxy-3,6′-dimethoxychalcone | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO), IL-6, TNF-α | nih.gov |
Exploration of Other Biological Interactions (In Vitro and Mechanistic Focus)
The biological activity of a small molecule is fundamentally determined by its interactions with macromolecules such as nucleic acids (DNA, RNA) and proteins. Benzoic acid derivatives have the potential to interact with proteins, particularly by binding to the active sites of enzymes. For example, in silico studies of a novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, showed a high binding affinity for the enzyme cyclooxygenase-2 (COX-2), a key target for anti-inflammatory drugs. nih.gov This suggests a plausible mechanism whereby benzoic acid structures can fit into protein pockets to modulate their function.
Regarding nucleic acids, studies on compounds with similar structural motifs offer valuable insights. Research on 2,6-dimethoxy-1,4-benzoquinone, which shares the dimethoxy-benzene core, revealed that it is a direct-acting genotoxic agent capable of causing a dose-dependent amount of DNA fragmentation in vitro in V79 cells and in vivo. nih.govresearchgate.net Although the carboxylic acid group of this compound differentiates it from a benzoquinone, this finding indicates that the dimethoxy-substituted aromatic ring system has the potential to interact with DNA. However, direct experimental evidence of this compound binding to or modifying nucleic acids or specific proteins is not currently available.
Molecular Basis of Potential Pharmacological Activities
Currently, there is a notable lack of specific research elucidating the molecular basis of the potential pharmacological activities of this compound. While the broader class of benzoic acid derivatives has been investigated for various biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties, the precise molecular targets and signaling pathways modulated by this specific compound remain uncharacterized in the available scientific literature.
General studies on substituted benzoic acids suggest that their biological activities can be attributed to their ability to interact with various enzymes and receptors. For instance, certain benzoic acid derivatives have been shown to inhibit enzymes such as tyrosinase and cyclooxygenase, while others can modulate the activity of transcription factors involved in inflammatory and metabolic pathways. The presence of methoxy and methyl groups on the benzene ring of this compound is expected to influence its electronic and steric properties, which in turn would determine its binding affinity and specificity for biological targets. However, without dedicated mechanistic studies on this particular compound, any proposed molecular basis for its activity would be purely speculative.
Structure-Activity Relationship (SAR) Studies for Biological Targets
There is a significant gap in the scientific literature regarding structure-activity relationship (SAR) studies specifically focused on this compound and its analogs against defined biological targets. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity, and for guiding the design of more potent and selective derivatives.
Future research should focus on synthesizing a library of compounds related to this compound and evaluating their activity against a panel of biological targets. This would involve modifying the number and position of methoxy groups, altering the alkyl substituent at the 2-position, and modifying the carboxylic acid moiety. The data generated from such studies would be invaluable in establishing a clear SAR and in unlocking the therapeutic potential of this chemical scaffold.
Future Research Directions and Advanced Methodologies for 3,6 Dimethoxy 2 Methylbenzoic Acid
Development of Novel Synthetic Strategies
Overcoming the limitations of traditional batch synthesis, which can include challenges in scalability, safety, and efficiency, is a key area of future research. nih.govrsc.org Novel strategies are being explored to produce 3,6-Dimethoxy-2-methylbenzoic acid and related complex molecules with greater control and sustainability.
Flow Chemistry and Continuous Synthesis for Scalable Production
Flow chemistry, where reactions are run in continuously flowing streams through reactors, presents a significant leap forward from traditional batch production. wikipedia.org This technique offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, improved yield, and greater consistency. rsc.orgnjbio.com For the synthesis of aromatic compounds like this compound, flow chemistry can enable the safe use of hazardous reagents and the handling of unstable intermediates by generating them in situ for immediate consumption. nih.gov
The potential advantages of transitioning from batch to continuous flow processing for the synthesis of substituted benzoic acids are substantial. The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, mitigating the risks associated with highly exothermic reactions, such as nitration or oxidation, which can be part of the synthetic sequence leading to complex benzoic acid derivatives. rsc.org
Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis Parameters
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Potential Advantage of Flow Chemistry |
|---|---|---|---|
| Scalability | Difficult; often requires re-optimization of conditions. nih.gov | Easier; achieved by "numbering-up" or "sizing-up" reactors. rsc.org | Seamless transition from lab to production scale. |
| Heat Transfer | Inefficient; risk of "hotspots" and side reactions. njbio.com | Highly efficient; precise temperature control. rsc.org | Improved selectivity and safety. |
| Safety | Handling of large quantities of hazardous materials. nih.gov | Small reactor volumes, in-situ generation of unstable intermediates. njbio.com | Minimized risk of thermal runaway and exposure. |
| Reaction Time | Often long, determined by batch holding time. wikipedia.org | Significantly reduced, controlled by flow rate and reactor volume. wikipedia.org | Higher throughput and productivity. |
| Reproducibility | Can vary between batches. | High, due to precise control of parameters. rsc.org | Consistent product quality. |
Catalytic Approaches for Enhanced Efficiency and Selectivity
Modern catalytic methods are central to developing more efficient and atom-economical syntheses. For a polysubstituted aromatic compound like this compound, transition-metal-catalyzed C-H activation has emerged as a powerful strategy. This approach allows for the direct functionalization of the aromatic ring, avoiding the need for pre-functionalized starting materials and thus reducing the number of synthetic steps. acs.org
Future research will likely focus on discovering novel catalysts, potentially based on earth-abundant metals like cobalt or manganese, to replace precious metal catalysts (e.g., palladium, ruthenium) for reactions such as arylation, alkenylation, or acyloxylation. acs.orggoogleapis.com The development of transient directing groups, which temporarily coordinate to the substrate to guide the catalyst to a specific C-H bond before being cleaved, offers an elegant solution for achieving high regioselectivity without the need for additional installation and removal steps of a permanent directing group. acs.org
Table 2: Potential Catalytic Systems for Advanced Synthesis
| Catalytic Strategy | Catalyst Example | Target Transformation | Anticipated Benefits |
|---|---|---|---|
| Atroposelective C-H Vinylation | Palladium / Chiral Amino Acid Ligand | Construction of axially chiral biaryls. acs.org | High enantioselectivity, step economy. |
| Aerobic Oxidation | Cobalt or Manganese Naphthenates | Oxidation of a methyl group to a carboxylic acid. googleapis.comwikipedia.org | Use of O₂ as a green oxidant, high yield. |
| Reductive Cross-Electrophile Coupling | Nickel / Ligand | Formation of C-C bonds from two different electrophiles. | Avoids use of pre-formed organometallic reagents. |
| Photoredox Catalysis | Iridium or Ruthenium Complexes | Radical-based transformations under mild conditions. | Access to unique reaction pathways, use of light as a reagent. njbio.com |
Advanced Spectroscopic and Imaging Techniques
To fully understand the structure-function relationships of this compound, particularly when it is part of a larger, complex molecule or interacting with biological targets, advanced analytical techniques are indispensable.
Cryo-EM and Advanced Diffraction for Complex Structures
While traditionally used for large biomacromolecules, Cryo-Electron Microscopy (Cryo-EM) is becoming increasingly powerful for studying small molecule-protein complexes. cryoem-solutions.comnih.gov If this compound or a derivative is investigated as a ligand for a protein target, Cryo-EM could provide near-atomic resolution structures of the bound complex. cryoem-solutions.comelifesciences.org This would be invaluable for understanding the specific molecular interactions, guiding drug design, and elucidating mechanisms of action. cryoem-solutions.com The advantage of Cryo-EM is that it analyzes samples in a vitrified, solution-like state, potentially capturing multiple, biologically relevant conformations without the need for crystallization. nih.gov
Furthermore, Microcrystal Electron Diffraction (MicroED), a Cryo-EM method, can determine high-resolution structures from nanocrystals, which are often much easier to obtain than the large, well-ordered crystals required for X-ray crystallography. springernature.com This technique has already been used to determine the structures of small organic molecules and peptides, opening the door for its application to derivatives of this compound or their co-crystals. springernature.com
In situ Spectroscopy for Reaction Monitoring
Understanding and optimizing chemical reactions requires detailed knowledge of kinetics, intermediates, and byproducts. In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for real-time monitoring of a reaction as it happens, without the need to withdraw samples. mt.comspectroscopyonline.com
Coupling these techniques with flow reactors provides an exceptionally powerful platform for process development. rsc.org For instance, an in situ FTIR probe can track the concentration of reactants, intermediates, and the product in real-time, providing immediate feedback that allows chemists to optimize conditions like temperature or flow rate to maximize yield and minimize impurities. mt.comrsc.org This approach is crucial for gaining deep mechanistic insights and ensuring the robustness of a synthetic process for scale-up. mt.com
Table 3: Application of In Situ Spectroscopic Techniques
| Technique | Information Gained | Advantages for Synthesis of Benzoic Acid Derivatives |
|---|---|---|
| FTIR/Raman Spectroscopy | Vibrational modes, functional group changes. azooptics.com | Monitors disappearance of starting materials and appearance of product functional groups (e.g., C=O of the acid). rsc.org |
| NMR Spectroscopy | Detailed molecular structure, quantification of species. rsc.orgsolubilityofthings.com | Provides unambiguous identification of intermediates and byproducts, enabling precise kinetic analysis. rsc.org |
| UV-Vis Spectroscopy | Electronic transitions, concentration of chromophoric species. solubilityofthings.com | Useful for monitoring reactions involving colored intermediates or products. rsc.org |
| Mass Spectrometry (MS) | Mass-to-charge ratio, molecular weight identification. solubilityofthings.com | Can be coupled with flow systems for online reaction analysis to detect trace intermediates. rsc.org |
Integrative Computational-Experimental Approaches
The synergy between computational chemistry and experimental work is transforming chemical research. nih.govacs.org This integrated approach accelerates the discovery and development process by allowing for the in silico prediction and analysis of molecules and reactions, which then guides and rationalizes experimental efforts. mit.edu
For this compound, computational methods like Density Functional Theory (DFT) can be used to predict its molecular properties, including acidity, reactivity, and spectroscopic signatures. acs.orged.gov In the context of synthesis, computational models can help predict reaction outcomes, explore potential reaction mechanisms, and identify the most promising catalytic systems before extensive lab work is undertaken. mit.edu
This iterative loop—where computational predictions guide experiments, and experimental results are used to refine the computational models—creates a powerful workflow for discovery. nih.gov For example, a virtual screening of potential catalysts could be performed computationally to identify a small number of highly promising candidates for experimental validation, saving significant time and resources. nih.govmit.edu This integrated workflow is essential for tackling complex chemical challenges and accelerating the path to new discoveries. nih.gov
Machine Learning and AI in Chemical Discovery and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of chemical entities like this compound. These computational tools can dramatically accelerate research by predicting molecular properties, optimizing reaction conditions, and exploring vast chemical spaces. nih.gov
Machine learning models, trained on large datasets of molecular structures and their corresponding properties, can predict the characteristics of new or unstudied compounds. nih.gov For instance, by analyzing databases of substituted benzoic acids, an ML algorithm could predict properties of this compound such as its acidity, solubility, and even its potential biological activity. chemrxiv.orgacs.org This predictive power allows researchers to prioritize synthetic efforts on molecules with the most promising profiles. A key application is the prediction of Hammett's constants, which are crucial for understanding substituent effects on reaction rates and mechanisms. acs.org ML algorithms combined with quantum chemical calculations have shown success in predicting these constants for a wide range of substituted benzoic acid derivatives. acs.org
Furthermore, AI can optimize synthetic routes. By analyzing known reactions, an AI system can suggest the most efficient pathways to synthesize this compound, potentially identifying novel strategies with higher yields or better sustainability profiles. ibm.comexlibrisgroup.com These models can process vast amounts of information from chemical literature to propose reaction conditions, catalysts, and reagents. ibm.com This approach can significantly reduce the experimental effort required to establish a robust synthesis protocol.
The process typically involves:
Data Curation: Assembling large datasets of molecules and their properties from quantum mechanical calculations. nih.gov
Model Training: Using ML algorithms to learn the complex relationships between molecular structure and function. nih.gov
Prediction and Discovery: Employing the trained model to predict the properties of novel candidate molecules and explore chemical space for compounds with desired attributes. nih.gov
This data-driven approach has the potential to uncover novel applications and streamline the development of derivatives of this compound. nih.gov
Multi-Scale Modeling for Comprehensive Understanding
To gain a holistic understanding of the behavior of this compound, from the quantum level to macroscopic properties, multi-scale modeling is an indispensable tool. manchester.ac.uk This computational strategy bridges different levels of theory and resolution to simulate complex chemical and physical phenomena across various time and length scales. researchgate.net
A multi-scale modeling framework for this compound would typically integrate several methods:
Quantum Mechanics (QM): At the most fundamental level, QM methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, and reactivity of a single molecule of this compound. This provides insights into its intrinsic properties, such as bond strengths, charge distribution, and spectroscopic signatures.
Molecular Dynamics (MD): Using force fields derived from QM calculations, MD simulations can model the behavior of an ensemble of molecules. nih.gov This allows for the study of the compound in different environments, such as in solution or in a crystalline state, revealing information about its conformational dynamics, solvation, and interactions with other molecules.
Coarse-Graining and Continuum Models: For larger systems and longer timescales, coarse-grained models simplify the molecular representation, enabling the simulation of properties like self-assembly, phase behavior, and interactions with materials or biological membranes. manchester.ac.ukucdavis.edu
By combining these approaches, researchers can build a comprehensive model that connects the molecular features of this compound to its bulk properties and performance in specific applications. dtu.dk This integrated modeling can predict how the material will behave in a device or a biological system, guiding experimental work and accelerating the design of new materials and technologies. researchgate.net
Table 1: Multi-Scale Modeling Approaches for this compound
| Modeling Scale | Methods | Investigated Properties |
|---|---|---|
| Quantum/Atomic | Density Functional Theory (DFT), Ab initio methods | Electronic structure, reactivity, spectroscopic properties, bond energies. |
| Molecular/Meso | Molecular Dynamics (MD), Monte Carlo (MC) | Solvation, conformational dynamics, crystal packing, interactions with other molecules. |
| Continuum | Computational Fluid Dynamics (CFD), Phase-Field Models | Bulk material properties, process modeling, device performance simulation. |
Exploration of Broader Applications
The unique substitution pattern of this compound suggests potential for its derivatives in advanced material science and as tools for biological research.
Derivatives for Optoelectronic Materials
Substituted aromatic compounds are fundamental components in the design of organic optoelectronic materials, including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. The electronic properties of these materials can be finely tuned by modifying the substituents on the aromatic ring.
Derivatives of this compound could be synthesized to explore their potential in this field. The methoxy (B1213986) groups, being electron-donating, and the carboxylic acid group, which can be transformed into various functional groups, provide handles for tuning the electronic and photophysical properties. For example, conversion of the carboxylic acid to an ester or amide linkage can be used to attach other photoactive moieties, creating donor-acceptor systems with tailored energy levels for efficient charge separation or light emission. Research in this area would involve synthesizing a library of derivatives and characterizing their photophysical properties, such as absorption and emission spectra, quantum yields, and charge carrier mobilities.
Probe Molecules for Biological System Studies
Small molecules are essential tools for probing the complexities of biological systems. The structure of this compound could serve as a scaffold for the development of molecular probes. For instance, the carboxylic acid group can be functionalized with fluorescent tags or reactive groups for covalent labeling of biomolecules.
One potential application is in the design of inhibitors for specific enzymes. Many enzyme active sites have well-defined pockets that can accommodate small molecules. By modifying the substituents on the benzoic acid core, it may be possible to design a molecule that binds with high affinity and selectivity to a target protein. acs.org For example, related benzoic acid derivatives have been investigated as catalysts or intermediates in the synthesis of biologically active compounds. fishersci.carsc.org Computational docking studies, guided by the principles of multi-scale modeling, could predict the binding of this compound derivatives to various protein targets, prioritizing candidates for synthesis and experimental validation.
Addressing Challenges in Research on Substituted Benzoic Acids
The synthesis of polysubstituted aromatic compounds like this compound often presents significant challenges, particularly in controlling the position of the substituents.
Regioselectivity Control in Aromatic Systems
Achieving specific substitution patterns on a benzene (B151609) ring, known as regioselectivity, is a central challenge in organic synthesis. testbook.com The synthesis of this compound requires precise control over the placement of four different groups on the aromatic ring. The directing effects of the existing substituents must be carefully considered at each synthetic step.
For example, starting from a simpler substituted benzene, the introduction of subsequent groups will be directed to specific positions based on their electronic properties (electron-donating or electron-withdrawing). researchgate.netnih.gov Developing a synthetic route to this compound would likely involve a multi-step sequence where the order of substituent introduction is critical. google.com
Modern synthetic methods offer advanced strategies for controlling regioselectivity, such as:
Directed Ortho-Metalation (DoM): This technique uses a directing group to guide a metalating agent (like an organolithium reagent) to a specific adjacent position on the ring, allowing for the introduction of a new substituent.
Transition-Metal Catalyzed Cross-Coupling Reactions: Reactions like Suzuki, Heck, and Buchwald-Hartwig couplings provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds at specific positions.
Blocking Groups: Temporarily introducing a group to block a reactive site, and then removing it later in the synthesis, is a classic strategy for achieving the desired substitution pattern.
Research in this area would focus on developing a high-yield, regioselective synthesis of this compound. acs.org This could involve exploring novel catalytic systems or designing a strategic sequence of reactions that leverages the inherent directing effects of the substituents. nih.govmdpi.com Success in this area would not only provide access to this specific compound but also contribute to the broader field of synthetic methodology for polysubstituted aromatics. researchgate.net
Understanding Complex Intermolecular Interactions
A thorough understanding of the non-covalent forces governing the self-assembly and crystal packing of this compound is fundamental to predicting and controlling its solid-state properties. Research into this area leverages a combination of spectroscopic, crystallographic, and computational methods to elucidate the hierarchy and interplay of the various intermolecular interactions at play.
The molecular structure of this compound, with its carboxylic acid group, aromatic ring, and methoxy and methyl substituents, allows for a range of intermolecular interactions that dictate its supramolecular chemistry. The most significant of these is the formation of hydrogen-bonded dimers. Like most carboxylic acids, two molecules of this compound are expected to form a centrosymmetric dimer via a pair of O—H···O hydrogen bonds between their carboxyl groups. This robust interaction typically results in the formation of an R²₂(8) graph-set motif, a pattern commonly observed in the crystal structures of many substituted benzoic acids. nih.gov
π–π Stacking: The aromatic rings can interact with each other through π–π stacking. The electronic nature of the ring, influenced by the electron-donating methoxy groups and the methyl group, as well as steric factors, will modulate the geometry (e.g., parallel-displaced or T-shaped) and strength of these interactions. Studies on related substituted benzoic acids confirm that the nature of ring substituents determines the propensity for such associations. acs.org
C—H···O Hydrogen Bonds: The presence of methyl and methoxy groups as potential C—H donors, and the abundant oxygen atoms of the carboxyl and methoxy groups as acceptors, creates the possibility for numerous weak C—H···O hydrogen bonds. These interactions, while individually weak, can collectively play a crucial role in stabilizing the three-dimensional crystal lattice, as has been observed in the crystal structure of the isomeric 2,4-dimethoxy-6-hydroxy-3-methylbenzoic acid. researchgate.net
The prevalence of these interactions is highly dependent on the molecule's environment. Studies on the closely related 2,6-dimethoxybenzoic acid show that in apolar solvents, the formation of hydrogen-bonded dimers is the dominant form of self-association. acs.org However, in polar solvents capable of acting as hydrogen bond acceptors, the solvent molecules can compete for the carboxylic acid's hydrogen bonding sites, inhibiting dimer formation and promoting associates stabilized by other weak interactions like π–π stacking. acs.org
Future research can be significantly enhanced by employing advanced methodologies to dissect these complex interactions.
Advanced Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for studying the self-association of the acid in various solvents, allowing for the identification of monomer-dimer equilibria. acs.org Furthermore, ultraviolet absorption spectroscopy can be used to determine the relative strengths of the dimeric hydrogen bonds. mun.ca
Single-Crystal X-ray Diffraction: This remains the definitive method for unambiguously determining the solid-state structure. A high-resolution crystal structure would provide precise geometric data on the primary hydrogen-bonded dimers and map out the network of weaker C—H···O and π–π interactions. researchgate.net
Computational Modeling: High-level quantum chemical calculations, such as Density Functional Theory (DFT), are essential for complementing experimental data. rsc.orgnih.gov These methods can be used to calculate the optimized geometries and relative energies of different possible conformers and aggregates, quantify the energetic contributions of each type of intermolecular interaction, and rationalize observed crystal packing arrangements. rsc.org
By integrating these advanced experimental and theoretical approaches, a comprehensive model of the intermolecular forces governing this compound can be developed, paving the way for rational crystal engineering and property prediction.
Table 1: Potential Intermolecular Interactions in this compound
| Type of Interaction | Participating Functional Groups | Significance/Role |
| O—H···O Hydrogen Bond | Carboxylic acid (-COOH) with another -COOH | The strongest and most dominant interaction, leading to the formation of stable centrosymmetric dimers. acs.org |
| π–π Stacking | Aromatic (phenyl) rings | Contributes to the packing of dimers; strength and geometry are influenced by ring substituents. acs.org |
| C—H···O Hydrogen Bond | Methyl/Methoxy C-H donors and Carboxyl/Methoxy oxygen acceptors | Weaker, directional interactions that provide additional stabilization to the 3D crystal lattice. researchgate.net |
| Van der Waals Forces | All parts of the molecule | Non-specific attractive forces contributing to the overall cohesive energy of the solid state. |
Q & A
Q. What are the optimal synthetic routes for 3,6-Dimethoxy-2-methylbenzoic acid?
The synthesis typically involves multi-step functionalization of benzoic acid derivatives. A common approach includes:
- Methylation and methoxylation : Sequential alkylation using methyl halides or diazomethane to introduce methyl and methoxy groups at specific positions .
- Ester hydrolysis : Final hydrolysis of ester intermediates (e.g., ethyl or methyl esters) under acidic or basic conditions to yield the carboxylic acid moiety .
For example, a patent describes bis-benzoid analogs synthesized via Friedel-Crafts alkylation followed by ester cleavage, highlighting the role of catalysts like AlCl₃ .
Q. How is this compound characterized analytically?
Key characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and methyl/methoxy group integration .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase chromatography with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Discrepancies in NMR or MS data often arise from:
- Tautomerism or rotamerism : Use variable-temperature NMR to observe dynamic equilibria .
- Impurity interference : Employ preparative HPLC for isolation and re-analysis .
- X-ray crystallography : Definitive structural confirmation via single-crystal diffraction, as demonstrated for triazine-linked benzoic acid derivatives .
Q. What strategies optimize the compound’s stability in biological assays?
Stability challenges include:
Q. How does the substituent pattern influence reactivity in cross-coupling reactions?
The methoxy and methyl groups direct electrophilic substitution:
- Steric effects : The 2-methyl group hinders ortho-substitution, favoring para-functionalization .
- Electronic effects : Methoxy groups activate the ring for Suzuki-Miyaura coupling, enabling biaryl synthesis .
A study on iodo-methoxybenzoic acids showed Pd-catalyzed coupling yields >80% under mild conditions .
Methodological Challenges in Biological Activity Studies
Q. What in vitro models are suitable for studying its biological activity?
- Enzyme inhibition assays : Test interactions with cyclooxygenase (COX) or cytochrome P450 using fluorogenic substrates .
- Cell-based assays : Use human hepatocyte lines (e.g., HepG2) to assess cytotoxicity and metabolic stability .
- Molecular docking : Predict binding affinity to targets like PPAR-γ using software (AutoDock Vina) .
Q. How can researchers address low solubility in aqueous media?
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility without cytotoxicity .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .
Data Contradiction Analysis
Q. How to interpret conflicting reports on its antioxidant activity?
Discrepancies may stem from:
- Assay variability : Compare results across multiple methods (e.g., DPPH vs. ORAC assays) .
- Redox interference : The methyl group may act as a pro-oxidant under specific conditions, requiring controlled oxygen tension .
Comparative Analysis of Derivatives
Q. Table 1: Key Derivatives and Applications
Environmental and Safety Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
